molecular formula C33H45N7O9 B14226564 Glycyl-L-prolyl-L-prolyl-L-prolyl-L-prolyl-L-tyrosylglycine CAS No. 821007-52-7

Glycyl-L-prolyl-L-prolyl-L-prolyl-L-prolyl-L-tyrosylglycine

Cat. No.: B14226564
CAS No.: 821007-52-7
M. Wt: 683.8 g/mol
InChI Key: SEWFKBOTEGRAKV-LROMGURASA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Glycyl-L-prolyl-L-prolyl-L-prolyl-L-prolyl-L-tyrosylglycine is a peptide compound composed of a sequence of amino acids Peptides like this one are often studied for their potential biological activities and therapeutic applications

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Glycyl-L-prolyl-L-prolyl-L-prolyl-L-prolyl-L-tyrosylglycine typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process involves the following steps:

    Attachment of the first amino acid: The first amino acid, glycine, is attached to the resin.

    Coupling reactions: Each subsequent amino acid (L-proline and L-tyrosine) is coupled to the growing peptide chain using coupling reagents such as N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt).

    Deprotection: After each coupling step, the protecting group on the amino acid is removed to allow for the next coupling reaction.

    Cleavage: Once the peptide chain is complete, it is cleaved from the resin using a cleavage reagent such as trifluoroacetic acid (TFA).

Industrial Production Methods

Industrial production of peptides like this compound often involves large-scale SPPS. Automated peptide synthesizers are used to streamline the process, allowing for the efficient production of peptides in large quantities. The use of high-performance liquid chromatography (HPLC) is common for the purification of the final product.

Chemical Reactions Analysis

Types of Reactions

Glycyl-L-prolyl-L-prolyl-L-prolyl-L-prolyl-L-tyrosylglycine can undergo various chemical reactions, including:

    Oxidation: The tyrosine residue can be oxidized to form dityrosine or other oxidative products.

    Reduction: Reduction reactions can target disulfide bonds if present in the peptide structure.

    Substitution: Amino acid residues can be substituted with other amino acids to create analogs of the peptide.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H₂O₂) or other oxidizing agents can be used under controlled conditions.

    Reduction: Reducing agents such as dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) are commonly used.

    Substitution: Amino acid substitution can be achieved using standard SPPS techniques with different amino acid derivatives.

Major Products Formed

    Oxidation: Oxidized forms of the peptide, such as dityrosine-containing peptides.

    Reduction: Reduced forms of the peptide with altered disulfide bonds.

    Substitution: Peptide analogs with different amino acid sequences.

Scientific Research Applications

    Chemistry: Studying the peptide’s chemical properties and reactions.

    Biology: Investigating its role in biological processes and potential as a biomarker.

    Medicine: Exploring its therapeutic potential for treating diseases or conditions.

    Industry: Utilizing the peptide in the development of new materials or products.

Mechanism of Action

The mechanism of action of Glycyl-L-prolyl-L-prolyl-L-prolyl-L-prolyl-L-tyrosylglycine involves its interaction with specific molecular targets and pathways. The peptide may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Glycyl-L-prolyl-L-glutamic acid: Another peptide with neuroprotective properties.

    Glycyl-L-prolyl-L-arginyl-L-prolinamide: A peptide with potential therapeutic applications.

Uniqueness

Glycyl-L-prolyl-L-prolyl-L-prolyl-L-prolyl-L-tyrosylglycine is unique due to its specific amino acid sequence, which may confer distinct biological activities and properties compared to other peptides. Its structure allows for specific interactions with molecular targets, making it a valuable compound for research and potential therapeutic applications.

Properties

CAS No.

821007-52-7

Molecular Formula

C33H45N7O9

Molecular Weight

683.8 g/mol

IUPAC Name

2-[[(2S)-2-[[(2S)-1-[(2S)-1-[(2S)-1-[(2S)-1-(2-aminoacetyl)pyrrolidine-2-carbonyl]pyrrolidine-2-carbonyl]pyrrolidine-2-carbonyl]pyrrolidine-2-carbonyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]acetic acid

InChI

InChI=1S/C33H45N7O9/c34-18-27(42)37-13-2-6-24(37)31(47)39-15-4-8-26(39)33(49)40-16-3-7-25(40)32(48)38-14-1-5-23(38)30(46)36-22(29(45)35-19-28(43)44)17-20-9-11-21(41)12-10-20/h9-12,22-26,41H,1-8,13-19,34H2,(H,35,45)(H,36,46)(H,43,44)/t22-,23-,24-,25-,26-/m0/s1

InChI Key

SEWFKBOTEGRAKV-LROMGURASA-N

Isomeric SMILES

C1C[C@H](N(C1)C(=O)CN)C(=O)N2CCC[C@H]2C(=O)N3CCC[C@H]3C(=O)N4CCC[C@H]4C(=O)N[C@@H](CC5=CC=C(C=C5)O)C(=O)NCC(=O)O

Canonical SMILES

C1CC(N(C1)C(=O)CN)C(=O)N2CCCC2C(=O)N3CCCC3C(=O)N4CCCC4C(=O)NC(CC5=CC=C(C=C5)O)C(=O)NCC(=O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.